molecular formula C13H11ClN2O6 B14504169 6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate CAS No. 63940-16-9

6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate

Cat. No.: B14504169
CAS No.: 63940-16-9
M. Wt: 326.69 g/mol
InChI Key: DWLCDHRWZJAHOR-UHFFFAOYSA-M
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Description

6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate is a heterocyclic compound that belongs to the oxazole and pyridazine family. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridazine with phenyl isocyanate to form an intermediate, which is then cyclized in the presence of methoxy-substituted reagents to yield the desired oxazolo[3,2-b]pyridazin-4-ium structure. The final step involves the addition of perchloric acid to form the perchlorate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of the oxazole and pyridazine rings, along with the methoxy and phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

63940-16-9

Molecular Formula

C13H11ClN2O6

Molecular Weight

326.69 g/mol

IUPAC Name

6-methoxy-2-phenyl-[1,3]oxazolo[3,2-b]pyridazin-4-ium;perchlorate

InChI

InChI=1S/C13H11N2O2.ClHO4/c1-16-12-7-8-13-15(14-12)9-11(17-13)10-5-3-2-4-6-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

DWLCDHRWZJAHOR-UHFFFAOYSA-M

Canonical SMILES

COC1=N[N+]2=C(C=C1)OC(=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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